molecular formula C14H13ClN2O2S B2675035 N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 1228681-08-0

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B2675035
CAS No.: 1228681-08-0
M. Wt: 308.78
InChI Key: JNNYWTAJBSBBAQ-MHWRWJLKSA-N
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Description

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a methylbenzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylideneamino]-2-furancarboxamide
  • Other chlorophenyl derivatives and sulfonamide compounds

Uniqueness

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of a chlorophenyl group and a methylbenzenesulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications.

Biological Activity

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H12ClN3O2S
  • Molecular Weight : 293.77 g/mol

This structure includes a chlorinated phenyl group and a sulfonamide moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by inhibiting bacterial growth. It is believed to interfere with folic acid synthesis in bacteria, similar to other sulfonamides, by mimicking para-aminobenzoic acid (PABA), thus inhibiting the enzyme dihydropteroate synthase.
  • Anticancer Properties : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways essential for cell survival.

Research Findings

Numerous studies have investigated the biological activities of this compound. Key findings include:

  • Antimicrobial Studies : In vitro assays demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Anticancer Activity : In a study involving human cancer cell lines, the compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic applications. Mechanistic studies revealed that it induces apoptosis via intrinsic pathways, highlighting its potential as a lead compound in cancer therapy.

Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialVarious bacteriaInhibition of growth (MIC values)
AnticancerCancer cell linesInduction of apoptosis
Enzyme InhibitionDihydropteroate synthaseDisruption of folic acid synthesis

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Conducted on multiple bacterial strains.
    • Results indicated that this compound had MIC values ranging from 5 to 20 µg/mL against resistant strains.
  • Case Study on Anticancer Potential :
    • Examined effects on MCF-7 breast cancer cells.
    • Results showed an IC50 value of 15 µM after 48 hours, with significant apoptosis markers detected.

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-11-6-8-13(9-7-11)20(18,19)17-16-10-12-4-2-3-5-14(12)15/h2-10,17H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNYWTAJBSBBAQ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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